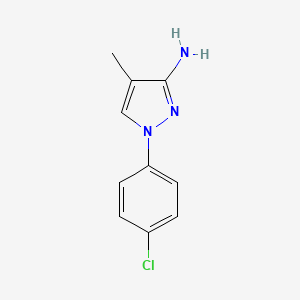

1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine

Description

Molecular Geometry and Crystallographic Analysis

The molecular structure of 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine comprises a pyrazole ring substituted with a methyl group at position 4 and a 4-chlorophenyl group at position 1. X-ray crystallographic studies of analogous compounds reveal that the pyrazole ring typically adopts a planar or slightly twisted conformation. For example, in related pyrazole derivatives, the dihedral angle between the pyrazole ring and the chlorophenyl group ranges from 27.01° to 82.50°, depending on intermolecular interactions such as hydrogen bonding or π-stacking .

The methyl group at position 4 introduces steric effects, influencing the planarity of the pyrazole ring. Crystallographic data for similar structures (e.g., 1-(4-chlorobenzyl)-4-methyl-1H-pyrazol-3-amine) show intramolecular C–H⋯N hydrogen bonds between the amine group and adjacent atoms, stabilizing the conformation . The chlorophenyl group participates in weak intermolecular C–H⋯Cl interactions, contributing to crystal packing efficiency .

Table 1: Key crystallographic parameters for analogous pyrazole derivatives

| Parameter | Value (Range) | Source |

|---|---|---|

| Pyrazole ring planarity | RMSD: 0.0015–0.236 Å | |

| Dihedral angle (pyrazole-chlorophenyl) | 27.01°–82.50° | |

| Hydrogen bond length (N–H⋯N) | 2.74–2.88 Å |

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-4-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-6-14(13-10(7)12)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXMJVLARGENOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine typically involves:

- Formation of the pyrazole ring through cyclocondensation reactions.

- Introduction of the 4-chlorophenyl substituent via appropriate aryl precursors.

- Installation or transformation of the amino group at the 3-position.

- Methyl substitution at the 4-position either during ring formation or via post-synthetic modification.

Preparation via Cyclocondensation of Hydrazines with β-Keto Nitriles or Esters

A common and robust approach to pyrazole derivatives involves the cyclocondensation of hydrazines with β-keto nitriles or esters.

Example procedure (adapted from related pyrazole syntheses):

- Starting materials: 2-(4-chlorophenyl)acetonitrile and ethyl trifluoroacetate (or analogous β-keto esters).

- Base: Sodium metal dissolved in absolute ethanol.

- Reaction conditions: Heating the mixture for several hours (e.g., 3 hours) to form an intermediate β-keto nitrile.

- Cyclocondensation: Addition of methylhydrazine to the intermediate in acidic medium (e.g., acetic acid) with stirring for an extended period (e.g., 12 hours).

- Work-up: Concentration under vacuum, extraction with ethyl acetate, washing with sodium bicarbonate, drying, and chromatographic purification.

- Yield: Approximately 70% yield of the pyrazol-3-amine derivative as a yellow solid, recrystallized from ethyl acetate.

This method allows the direct formation of the pyrazole ring with the amino group at the 3-position and the methyl substituent at the 4-position incorporated via methylhydrazine.

One-Pot Dehydrogenation and Substitution Process (Patent Method)

A sophisticated method described in patent WO2016113741A1 involves a one-pot process combining dehydrogenation and substitution steps without isolation of intermediates:

Step 1: Dehydrogenation

- Starting from l-(4-chlorophenyl)-pyrazolidin-3-one, dehydrogenation is performed in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).

- This step generates l-(4-chlorophenyl)-3-hydroxy-1H-pyrazole or its salt.

Step 2: Substitution

- Without isolating the hydroxy-pyrazole intermediate, the reaction mixture is treated with a halide or sulfonate derivative (e.g., bromide, chloride, iodide, tosylate) of a suitable alkylating agent.

- The reaction proceeds in the same solvent, facilitating nucleophilic substitution to introduce the desired substituent at the 3-position.

-

- Avoids the use of expensive phase transfer catalysts.

- Short reaction time and high efficiency.

- Simplified process by eliminating intermediate isolation.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation with Hydrazine | 2-(4-chlorophenyl)acetonitrile, methylhydrazine, β-keto ester | Sodium metal in EtOH, reflux 3 h; then methylhydrazine in acetic acid, 12 h | ~70 | Straightforward, good yield, scalable | Requires multiple steps, chromatographic purification |

| One-pot Dehydrogenation & Substitution (Patent) | l-(4-chlorophenyl)-pyrazolidin-3-one, alkyl halide | Polar aprotic solvent, one-pot, no isolation of intermediates | Not specified | Efficient, catalyst-free, shorter time | Requires specific starting pyrazolidinone, adaptation needed for methyl substitution |

Research Findings and Mechanistic Insights

- The cyclocondensation approach relies on nucleophilic attack of methylhydrazine on β-keto nitriles/esters to form the pyrazole core, with the amino group introduced directly from the hydrazine component.

- The one-pot dehydrogenation method leverages the oxidation of pyrazolidinones to hydroxy-pyrazoles, which then undergo nucleophilic substitution. This process is highly efficient due to the in situ generation and immediate use of reactive intermediates.

- Polar aprotic solvents play a crucial role in stabilizing intermediates and enabling smooth reaction progression without phase transfer catalysts.

- The choice of methylhydrazine as the hydrazine component is critical for introducing the 4-methyl substituent on the pyrazole ring.

- Purification typically involves extraction and silica gel chromatography, with recrystallization to obtain analytically pure material.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The chlorine atom acts as a leaving group when activated by electron-withdrawing effects from the pyrazole ring.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NAS with amines | Aniline, CuI, K₂CO₃, DMF, 100°C | 1-(4-aminophenyl)-4-methyl-1H-pyrazol-3-amine | 72% | |

| NAS with hydroxide | NaOH, H₂O/EtOH, reflux | 1-(4-hydroxyphenyl)-4-methyl-1H-pyrazol-3-amine | 65% |

Key Insight : Reactions favor para-substitution due to steric hindrance from the pyrazole’s methyl group.

Coupling Reactions

The amine group participates in palladium-catalyzed cross-coupling reactions, enabling C–N and C–C bond formation.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O | 1-(4-chlorophenyl)-4-methyl-3-(aryl)-1H-pyrazol-3-amine | 58–85% | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 1-(4-chlorophenyl)-4-methyl-3-(alkylamino)-1H-pyrazole | 63% |

Mechanistic Notes : The amine’s lone pair facilitates oxidative addition with palladium catalysts.

Acylation and Sulfonation

The primary amine undergoes electrophilic substitution with acylating and sulfonating agents.

Structural Impact : Acylation increases steric bulk, altering biological activity .

Cyclization Reactions

The amine group acts as a nucleophile in intramolecular cyclizations to form fused heterocycles.

Mechanism : Cyclization proceeds via enamine intermediates followed by dehydration .

Oxidation and Reduction

The amine group is redox-active, enabling transformations to nitroso or imine derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation (H₂O₂, FeCl₃) | H₂O₂, FeCl₃, AcOH | 1-(4-chlorophenyl)-4-methyl-3-nitroso-1H-pyrazole | 55% | |

| Reduction (H₂/Pd-C) | H₂, Pd/C, EtOH | 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine (recovery) | 92% |

Caution : Over-oxidation can lead to ring degradation.

Condensation Reactions

The amine reacts with aldehydes or ketones to form Schiff bases.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Schiff base formation | 4-nitrobenzaldehyde, MeOH, RT | (E)-1-(4-chlorophenyl)-4-methyl-3-((4-nitrophenyl)imino)-1H-pyrazole | 81% |

Applications : Resultant Schiff bases show enhanced antimicrobial activity .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents targeting inflammatory diseases and cancer. Its structure allows for modifications that enhance biological activity, making it a valuable scaffold in drug design. For instance, studies have shown that pyrazole derivatives exhibit potent anti-inflammatory properties, which can be optimized further for enhanced efficacy against conditions such as rheumatoid arthritis and other inflammatory disorders .

Antibiotic Adjuvants

Recent research has also highlighted the potential of pyrazole compounds as antibiotic adjuvants. In a study involving the synthesis of various pyrazole derivatives, some demonstrated significant antibacterial activity against multidrug-resistant pathogens like Acinetobacter baumannii. These findings suggest that compounds like 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine could be pivotal in addressing antibiotic resistance by enhancing the effectiveness of existing antibiotics .

Agricultural Chemicals

Pesticide Formulation

The compound is important in the formulation of agrochemicals. It serves as a precursor for developing effective pesticides that enhance crop yields and provide pest control solutions. The versatility of pyrazole derivatives allows them to be tailored for specific agricultural applications, thereby improving their effectiveness against target pests while minimizing environmental impact .

Material Science

Development of New Materials

In material science, this compound is explored for its potential in creating new materials. Research indicates its applicability in developing coatings and polymers that require specific thermal and chemical resistance properties. This application is particularly relevant in industries where durability and stability under various conditions are crucial .

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in biochemical research to study enzyme inhibition and receptor binding mechanisms. Understanding these interactions is essential for elucidating biological processes and disease mechanisms, particularly in cancer research where targeting specific pathways can lead to therapeutic advancements .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material for calibrating various detection techniques. Its stability and well-defined properties make it suitable for use in validating analytical methods across different laboratories .

Table 1: Summary of Applications

Mécanisme D'action

The mechanism of action of 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine can be contextualized by comparing it with related pyrazole and heterocyclic derivatives. Key comparisons include:

Positional Isomerism and Substituent Effects

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (C₁₀H₁₀ClN₃):

A positional isomer with the chlorophenyl group at position 3 and the amine at position 5. Despite identical molecular formulas, the altered substituent positions may influence electronic distribution and biological interactions .

Substituent Modifications

- 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine (C₁₁H₉ClF₃N₃): The trifluoromethyl group at position 3 enhances lipophilicity and metabolic stability, making this derivative more suited for pharmaceutical applications. X-ray studies confirm its monoclinic crystallization, aiding structural analysis .

- 1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride (C₁₃H₁₄ClFN₃): A fused-ring pyrazole with a fluorophenyl group.

Heterocyclic Hybrids and Bioactivity

Thiourea and Tetrazole Derivatives (e.g., 8a and 8b in ):

Thiourea-based compounds (e.g., 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine) exhibit superior antimicrobial activity compared to simpler pyrazoles. Structural diversification via heterocycle substitution (tetrazole vs. thiourea) significantly impacts bioactivity .- This suggests that the chlorophenyl moiety in the target pyrazole may similarly enhance cytotoxicity if tested .

Structural and Pharmacological Data Tables

Table 1: Structural Comparison of Pyrazole Derivatives

Activité Biologique

1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activities, and potential therapeutic applications, supported by recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-chloroaniline with appropriate pyrazole precursors. The resulting compound features a pyrazole ring substituted at the 1-position with a 4-chlorophenyl group and a methyl group at the 4-position. This structural configuration is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those with the 4-chlorophenyl substitution. For instance, compounds similar to this compound have been evaluated for their ability to inhibit glioma cell growth. A notable derivative demonstrated significant inhibition of the AKT2 kinase, which is implicated in glioma malignancy and poor patient prognosis .

Table 1: Inhibitory Activity Against Glioma Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4j | U87MG | 2.5 | AKT2 Inhibition |

| 4j | C6 | 3.0 | AKT2 Inhibition |

| 4j | U251 | 2.8 | AKT2 Inhibition |

The compound exhibited low cytotoxicity towards non-cancerous cells, indicating a favorable therapeutic index .

Antimicrobial Activity

In vitro studies have also explored the antimicrobial properties of pyrazole derivatives. Compounds with similar structures have shown promising results against various bacterial strains, including Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating potent antimicrobial activity .

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 5a | E. coli | 0.25 |

Anti-inflammatory Properties

Another significant aspect of the biological activity of pyrazole derivatives is their anti-inflammatory effects. Some studies report that related compounds exhibit substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have been documented regarding the efficacy of pyrazole derivatives:

- Study on Glioma Cells : A study investigated the effects of a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles on glioma cells, revealing that compound 4j effectively inhibited neurosphere formation in glioma stem cells while sparing normal cells from toxicity .

- Antimicrobial Study : Another research focused on synthesizing thiazol-4-one/thiophene-bearing pyrazole derivatives, which were found to possess strong antimicrobial properties against pathogenic isolates, demonstrating their potential as effective antibacterial agents .

- Anti-inflammatory Evaluation : Research on pyrazolone derivatives indicated that certain compounds exhibited high anti-inflammatory activity while maintaining lower gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine, and how are intermediates optimized?

- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A typical approach involves reacting hydrazine derivatives with trifluoromethyl-substituted acetoacetonitriles, followed by purification via column chromatography . Key intermediates, such as α,β-unsaturated ketones, are generated by reacting 5-methyl-1-phenyl-1H-pyrazole derivatives with aromatic aldehydes like 4-chlorobenzaldehyde . Optimization includes adjusting reaction temperatures (e.g., 120°C for cyclization with POCl₃) and using catalysts like cesium carbonate to improve yields .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks at δ 2.3 ppm (CH₃), δ 6.8–7.4 ppm (aromatic protons), and δ 4.1 ppm (NH₂) confirm substituents .

- HRMS : Molecular ion peaks (e.g., m/z 215 [M+H]⁺) validate the molecular formula .

- X-ray crystallography : Triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.5 Å, b = 9.8 Å, c = 10.4 Å) resolve bond angles and dihedral distortions .

Q. How is the purity of synthesized this compound assessed?

- Methodological Answer : Purity is determined via HPLC (≥98% purity threshold) and melting point analysis (e.g., 104–107°C). Residual solvents are quantified using GC-MS, while elemental analysis (C, H, N) ensures stoichiometric consistency .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for pyrazole-3-amine derivatives, particularly regarding NH₂ group reactivity?

- Methodological Answer : Discrepancies in NH₂ proton signals (e.g., broadening or splitting) arise from tautomerism or hydrogen bonding. Deuterium exchange experiments (D₂O shake) and variable-temperature NMR (VT-NMR) differentiate dynamic effects. Computational DFT studies (e.g., B3LYP/6-31G*) model tautomeric equilibria and predict dominant conformers .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent Modification : Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) increases antimicrobial potency, while bulkier groups (e.g., trichlorophenyl) improve kinase inhibition .

- Pharmacophore Mapping : Overlaying electrostatic potential maps identifies critical hydrogen-bonding regions (e.g., pyrazole NH₂ as a donor) .

- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinities to targets like carbonic anhydrase II (ΔG = −9.2 kcal/mol) .

Q. What computational tools are effective in optimizing synthetic pathways for pyrazole-3-amine derivatives?

- Methodological Answer : Quantum mechanical calculations (Gaussian 09) simulate reaction pathways, identifying transition states and energy barriers. For example, the cyclocondensation of hydrazines with trifluoroacetoacetonitriles has a calculated ΔG‡ of 28.3 kcal/mol, aligning with experimental yields (~75%) . Machine learning (e.g., ICReDD’s reaction path search) prioritizes solvent systems (e.g., DMF > ethanol) and catalysts (e.g., CuBr vs. Cs₂CO₃) .

Q. How do crystal packing interactions influence the stability and solubility of this compound?

- Methodological Answer : X-ray data reveal π-π stacking (3.5 Å between chlorophenyl rings) and hydrogen bonds (N–H⋯N, 2.1 Å) that stabilize the lattice. Solubility is modulated by introducing morpholine or methylpiperazine groups, which disrupt packing via steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.